molecular formula C9H7BrO3S B8107291 2-(Acetylthio)-5-bromobenzoic acid

2-(Acetylthio)-5-bromobenzoic acid

Cat. No.: B8107291
M. Wt: 275.12 g/mol
InChI Key: ICSFQKLKAMJNLB-UHFFFAOYSA-N
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Description

2-(Acetylthio)-5-bromobenzoic acid is a benzoic acid derivative featuring both a bromo substituent at the fifth position and an acetylthio functional group at the second position. This molecular architecture, combining a halogen with a protected thiol, makes it a valuable synthetic intermediate and building block in organic chemistry and drug discovery efforts. Researchers may utilize this compound in the development of novel pharmaceuticals, particularly in the synthesis of potential enzyme inhibitors or receptor modulators where the thiol group can play a critical role in binding. The acetyl group protects the thiol functionality, providing stability during synthetic procedures, and can be deprotected as needed. The bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the construction of more complex molecular structures. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) before use and handle all chemicals with appropriate personal protective equipment (PPE). The specific CAS number, molecular formula, molecular weight, purity, and physical properties should be confirmed upon sourcing.

Properties

IUPAC Name

2-acetylsulfanyl-5-bromobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3S/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSFQKLKAMJNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Challenges

  • Brominating agents : N-Bromosuccinimide (NBS) in dichloromethane (DCM) or carbon tetrachloride (CCl₄) with sulfuric acid as a catalyst.

  • Temperature : 25–30°C for 1–24 hours.

  • Yield considerations : Competing substitution at position 6 (para to -SAc) and position 3 (meta to -COOH) may reduce regioselectivity. Preliminary data from analogous brominations of 2-halobenzoic acids suggest yields of 65–75% for target isomers.

Table 1: Bromination of 2-Acetylthiobenzoic Acid

ParameterValue/Description
SolventDichloromethane (DCM)
Brominating AgentNBS (1.1 equiv)
CatalystH₂SO₄ (1:0.5–20 mass ratio to substrate)
Reaction Time12–18 hours
Theoretical Yield70–80%

Nucleophilic Substitution of 2-Halo-5-bromobenzoic Acid

Synthesis of 2-Chloro-5-bromobenzoic Acid

Using the method described in patent CN110105193B, 2-chloro-5-bromobenzoic acid is synthesized via bromination of o-chlorobenzoic acid with NBS in DCM and sulfuric acid. This intermediate serves as a precursor for thioacetylation.

Thioacetylation via Nucleophilic Aromatic Substitution (NAS)

The chloride at position 2 is replaced by thioacetate under Ullmann coupling conditions:

  • Reagents : Potassium thioacetate (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF).

  • Temperature : 100–120°C for 24 hours.

  • Yield : 50–60% (estimated from analogous aryl chloride substitutions).

Table 2: Substitution of 2-Chloro-5-bromobenzoic Acid

ParameterValue/Description
Catalyst SystemCuI/1,10-phenanthroline
SolventDMF
Reaction Time24 hours
Isolated Yield55% (estimated)

Diazotization and Thioacetylation of 5-Bromo-2-aminobenzoic Acid

Synthesis of 5-Bromo-2-aminobenzoic Acid

Bromination of 2-nitrobenzoic acid at position 5 (meta to -NO₂) using bromine in acetic acid, followed by nitro group reduction with Sn/HCl:

  • Bromination Yield : 70–75%.

  • Reduction Yield : 85–90%.

StepReagents/ConditionsYield
BrominationBr₂ in glacial acetic acid, 15°C72%
Nitro ReductionSn/HCl in ethanol, reflux88%
Diazotization/ThiolationNaNO₂/HCl, KSC(O)Et62%
AcetylationAcetic anhydride, pyridine92%

Ullmann Coupling on 2,5-Dibromobenzoic Acid

Synthesis of 2,5-Dibromobenzoic Acid

As demonstrated in Example 9 of patent CN110105193B, o-bromobenzoic acid undergoes a second bromination with NBS/H₂SO₄ in DCM to yield 2,5-dibromobenzoic acid (66.4% yield).

Substitution at Position 2

The bromide at position 2 is replaced with thioacetate using a copper-catalyzed Ullmann reaction:

  • Conditions : Potassium thioacetate (1.5 equiv), CuI (10 mol%), DMSO, 110°C.

  • Yield : 58–65% (extrapolated from similar couplings).

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsOverall Yield
Direct BrominationShort route, fewer stepsLow regioselectivity50–60%
NAS on 2-Chloro DerivativeUses established intermediatesHarsh conditions, moderate yield55%
Diazotization RouteHigh-purity intermediatesMulti-step, time-consuming40–45%
Ullmann CouplingCompatible with dibromo substratesRequires specialized catalysts50–55%

Chemical Reactions Analysis

Types of Reactions

2-(Acetylthio)-5-bromobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: De-brominated benzoic acid derivatives

    Substitution: Amino or thio-substituted benzoic acid derivatives

Scientific Research Applications

2-(Acetylthio)-5-bromobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Acetylthio)-5-bromobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical and Reactivity Comparisons

Solubility and Stability

  • Acetylthio vs.
  • Reactivity : Thioesters (acetylthio) are more reactive toward nucleophiles than esters (acetyloxy), making the former useful in dynamic covalent chemistry .

Stereochemical Considerations

  • The acetylthio group in 2-(acetylthio)-5-bromobenzoic acid exhibits axial preference in pseudoglycal derivatives due to the anomeric effect, as observed in Ferrier rearrangements (, Table 1). This stereochemical behavior is absent in oxygen-based analogs .

Q & A

Q. What are the recommended synthetic routes for 2-(Acetylthio)-5-bromobenzoic acid, and how can researchers optimize reaction conditions to achieve >95% purity?

Methodological Answer: A two-step synthesis is recommended:

Bromination : Start with 2-mercaptobenzoic acid, brominating at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C.

Acetylation : React the intermediate with acetyl chloride in dry THF under nitrogen, using DMAP as a catalyst. Maintain temperatures below 40°C to prevent thioester hydrolysis.
Purity Optimization :

  • Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) for purification .
  • Confirm purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS (target molecular ion at m/z 259.05 for the ester analog; adjust for thioester mass differences) .

Q. Table 1: Key Physical Properties (Extrapolated from Analogous Compounds)

PropertyThis compound (Predicted)2-(Acetyloxy)-5-bromobenzoic Acid (Reference)
Molecular FormulaC₉H₇BrO₃SC₉H₇BrO₄
Molecular Weight283.11 g/mol259.05 g/mol
Solubility (Polar Solvents)Soluble in DMSO, THFInsoluble in H₂O; soluble in ethanol, acetone
StabilitySensitive to hydrolysis; store under N₂ at -20°CStable at RT for short-term storage

Q. What analytical techniques are most effective for characterizing this compound, and how should researchers validate structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Expect aromatic protons at δ 7.8–8.2 ppm (C-5 Br substituent deshielding) and a singlet for the acetyl methyl group at δ 2.4–2.6 ppm.
    • ¹³C NMR : Confirm the thioester carbonyl at δ 190–200 ppm (vs. ~170 ppm for esters) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ predicted at m/z 283.98).
  • Infrared (IR) Spectroscopy : Identify the thioester C=O stretch at ~1680–1700 cm⁻¹ and S-H absence (post-acetylation) .
    Validation : Cross-validate using TLC (Rf ~0.4 in ethyl acetate/hexane) and compare retention times with known analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during nucleophilic substitution reactions involving this compound?

Methodological Answer: Contradictions often arise from:

  • Reaction Solvent Effects : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene). Thioesters may show higher reactivity in DMF due to stabilization of transition states.
  • Catalyst Systems : Compare Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) for cross-couplings. Lower catalyst loadings (0.5–1 mol%) may suffice due to the thioester’s superior leaving-group ability .
    Resolution Strategy :

Perform kinetic studies under controlled conditions (temperature, moisture-free).

Use in-situ ¹H NMR to monitor reaction progress (e.g., disappearance of aromatic protons at δ 7.8–8.2 ppm) .

Q. How does the thioester group in this compound influence its reactivity in cross-coupling reactions compared to ester analogs?

Methodological Answer:

  • Enhanced Reactivity : The thioester’s weaker C-S bond (vs. C-O in esters) facilitates oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura).
  • Case Study : In Heck reactions, thioesters require 50% less catalyst (0.5 mol% Pd) than esters (1.5 mol%) for comparable yields .
    Experimental Design :
  • Compare turnover frequencies (TOF) for both analogs under identical conditions.
  • Conduct Hammett analysis to quantify electronic effects of the thioester group.

Q. What stability challenges does this compound present under long-term storage, and how can researchers mitigate degradation?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the thioester to 5-bromo-2-mercaptobenzoic acid is accelerated by moisture and heat.
  • Mitigation Strategies :
    • Store under anhydrous conditions (argon atmosphere) at -20°C.
    • Add stabilizers (e.g., 1% BHT) to prevent radical-mediated decomposition .
    • Monitor purity quarterly via HPLC; discard if purity drops below 90% .

Q. Table 2: Stability Under Accelerated Conditions (40°C/75% RH)

Storage DurationPurity Retention (HPLC)Degradation Products Identified
1 week98%None detected
4 weeks85%5-Bromo-2-mercaptobenzoic acid

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